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molecular formula C8H6Cl2O3 B1343206 4,5-Dichloro-2-methoxybenzoic acid CAS No. 201150-65-4

4,5-Dichloro-2-methoxybenzoic acid

Cat. No. B1343206
M. Wt: 221.03 g/mol
InChI Key: WBFXTOLYBVHEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546583B2

Procedure details

To a solution of 4-chloro-2-methoxybenzoic acid (5 g, 26.8 mmol) in 200 mL of acetonitrile was added N-chlorosuccinimide (17.9 g, 134 mmol). The mixture was allowed to stir for 72 hours at ambient temperature and was quenched with 50 mL of H2O. The layers were separated and the aqueous layer was extracted with three 25 mL portions of CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 25% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 238 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[C:10]([Cl:13])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
17.9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 72 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 50 mL of H2O
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 25 mL portions of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography (SiO2, 25% hexanes in ethyl acetate)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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